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Compound of Interest

Compound Name: Rauvotetraphylline B

Cat. No.: B15589197 Get Quote

This technical guide provides a detailed overview of the chemical structure elucidation of

Rauvotetraphylline B, a sarpagine-type indole alkaloid. The information is tailored for

researchers, scientists, and professionals in the field of drug development and natural product

chemistry, presenting key data and experimental methodologies in a structured format.

1. Introduction

Rauvotetraphylline B is a naturally occurring indole alkaloid isolated from the aerial parts of

Rauvolfia tetraphylla.[1][2] The elucidation of its complex chemical structure was accomplished

through a combination of modern spectroscopic techniques, primarily high-resolution mass

spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR)

spectroscopy.

2. Physicochemical and Spectroscopic Properties

Rauvotetraphylline B was isolated as a yellowish, amorphous powder.[1] A summary of its key

physicochemical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of Rauvotetraphylline B.
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Property Value

Appearance Yellowish, amorphous powder[1]

Optical Rotation [α]D16 +52.7 (c 0.21, MeOH)[1]

UV (MeOH) λmax (nm) 225, 265 (sh), 272, 282 (sh), 290 (sh)[1]

| IR (KBr) νmax (cm⁻¹) | 3406, 2921, 2856, 1608, 1568, 1452, 1411, 1384, 1335, 1238, 1170,

1075, 1026, 743[1] |

3. Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in

determining the molecular formula of Rauvotetraphylline B.

Table 2: High-Resolution Mass Spectrometry Data for Rauvotetraphylline B.

Ion Measured m/z Calculated m/z Molecular Formula

| [M + H]⁺ | 548.2768[1] | 548.2760[1] | C₃₁H₃₈N₃O₆[1] |

The data established the molecular formula as C₃₁H₃₈N₃O₆, indicating 15 degrees of

unsaturation.[1]

4. Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The detailed structure of Rauvotetraphylline B was elucidated using a combination of ¹H

NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC, and ROESY). The NMR

data revealed the presence of a sarpagine alkaloid skeleton, a β-glucopyranosyl unit, and a

4,6-dimethyl-2-pyridyl moiety.[1][3] The complete ¹H and ¹³C NMR assignments are provided in

Tables 3 and 4, respectively.

Table 3: ¹H NMR Spectroscopic Data for Rauvotetraphylline B (in CD₃OD).
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Position δH (ppm) Multiplicity J (Hz)

3 4.31 m

5 4.02 m

6 2.05, 2.30 m

9 6.82 d 2.0

10 6.62 dd 8.5, 2.0

11 7.11 d 8.5

14 2.05, 2.30 m

15 3.01 m

16 2.95 m

17 3.32, 3.57 dd, dd 11.1, 10.6; 11.1, 4.0

18 1.15 d 6.3

19 5.51 q 6.3

20 2.38 m

21 4.04, 4.08 d, d 13.4, 13.4

22 7.02 s

24 6.96 s

26 2.30 s

27 2.39 s

1' 4.70 d 7.8

2' 3.32 m

3' 3.39 m

4' 3.31 m

5' 3.31 m
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Position δH (ppm) Multiplicity J (Hz)

6' 3.63, 3.80 dd, br. d 11.9, 5.0; 11.9

N-Me 2.47 s

Data sourced from Gao et al., 2012.[1]

Table 4: ¹³C NMR Spectroscopic Data for Rauvotetraphylline B (in CD₃OD).

Position δC (ppm) Position δC (ppm)

2 135.5 19 125.1

3 55.4 20 137.9

5 54.8 21 59.8

6 23.3 22 121.0

7 130.1 23 150.1

8 109.9 24 123.6

9 111.9 25 158.4

10 118.9 26 21.0

11 122.8 27 23.6

12 108.0 1' 102.8

13 145.2 2' 75.3

14 33.1 3' 78.1

15 32.5 4' 71.5

16 46.8 5' 78.0

17 67.2 6' 62.8

18 12.8 N-Me 42.7
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Data sourced from Gao et al., 2012.[1]

Key ROESY correlations, such as between Me-18 and H-15, and H-19 and H-21, were

instrumental in establishing the E-geometry of the ethylidene group.[1][4]

5. Structure Elucidation Workflow

The logical process for the structure elucidation of Rauvotetraphylline B is outlined in the

following workflow diagram.
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Caption: Workflow for the structure elucidation of Rauvotetraphylline B.
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6. Experimental Protocols

General Experimental Procedures:

Optical rotations: Measured on a specific digital polarimeter.

UV spectra: Recorded on a UV-visible spectrophotometer.

IR spectra: Obtained using a Fourier transform infrared spectrometer with KBr pellets.

NMR spectra: Acquired on a spectrometer at 400 MHz for ¹H and 100 MHz for ¹³C, with TMS

as the internal standard.

HRESIMS: Measured on a high-resolution mass spectrometer.

Extraction and Isolation:

The aerial parts of Rauvolfia tetraphylla were collected and processed.

The powdered plant material was extracted with 95% ethanol.

The crude extract was then subjected to a series of column chromatography steps over silica

gel and Sephadex LH-20.

Final purification was achieved by preparative high-performance liquid chromatography

(HPLC) to yield pure Rauvotetraphylline B.[1][4]

7. Conclusion

The comprehensive analysis of spectroscopic data, particularly from HRESIMS and various

NMR techniques, unambiguously established the chemical structure of Rauvotetraphylline B.

This guide summarizes the key data and methodologies that were instrumental in its

characterization, providing a valuable resource for researchers in the field of natural product

chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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